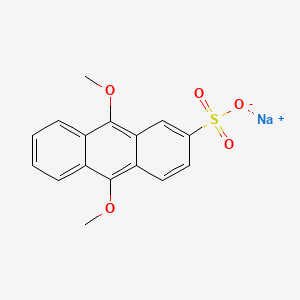

9,10-二甲氧基蒽-2-磺酸钠

描述

Sodium 9,10-dimethoxyanthracene-2-sulfonate, also known as 9,10-Dimethoxyanthracene-2-sulfonic Acid Sodium Salt or IPA-DAS, is a fluorimetric ion-pair reagent for amines . It is often used in analytical science .

Molecular Structure Analysis

The molecular formula of Sodium 9,10-dimethoxyanthracene-2-sulfonate is C16H13NaO5S, and its molecular weight is 340.32 g/mol . It appears as a light yellow to amber to dark green powder or crystal .Chemical Reactions Analysis

Sodium 9,10-dimethoxyanthracene-2-sulfonate is used as a fluorometric ion-pair reagent for post-column determination of amine-containing compounds such as alkaloids .Physical And Chemical Properties Analysis

Sodium 9,10-dimethoxyanthracene-2-sulfonate is a solid at 20°C . It should be stored under inert gas and conditions to avoid are hygroscopic .科学研究应用

光聚合和电导率增强

9,10-二甲氧基蒽-2-磺酸钠因其在增强材料性能方面的潜在作用而受到研究,尤其是在聚合过程和电导率改进方面。例如,研究了新型的锍盐,包括 9,10-二甲氧基蒽-2-磺酸盐的衍生物,以了解它们引发自由基光聚合和阳离子聚合的能力,为制造先进聚合物提供了潜在的应用 (Takahashi、Sanda 和 Endo,2004)。此外,还探讨了 9,10-蒽醌-2-磺酸钠盐对聚吡咯电导率的影响,表明添加该盐可以显着影响合成聚合物的链长,从而影响其电导率 (Huang、Zhou、Deng 和 Zhai,2008)。

光化学研究

9,10-二甲氧基蒽-2-磺酸钠的光化学性质也一直是人们感兴趣的课题。研究 9,10-二甲氧基蒽-2-磺酸对硝基苄酯薄膜的光化学解离的研究揭示了在激光照射下形成的光解离产物,为该化合物的な光化学行为及其在光敏材料中的潜在应用提供了宝贵的见解 (Liu 和 Whitten,2003)。

自旋转换和光弛豫过程

该化合物对自旋转换和光弛豫过程的影响也已引起注意。具体而言,开发了具有 9,10-二甲氧基蒽-2-磺酸盐抗衡离子的铁(II) 1,2,4-三唑配合物,表现出动态自旋转换特性。这些配合物分散在甲苯中形成纳米纤维时,表现出调节复合物上积累的 1-芘磺酸盐的光弛豫过程的能力,这取决于铁(II) 三唑配合物的自旋态 ([Matsukizono、Kuroiwa 和 Kimizuka,2008](https://consensus.app/papers/selfassemblydirected-spin-conversion-ironii-matsukizono/b78c7cecf8fe50968d7b816d8b3263ac/?utm_source=chatgpt))。

安全和危害

未来方向

作用机制

Target of Action

Sodium 9,10-Dimethoxyanthracene-2-sulfonate is primarily used as a fluorimetric ion-pair reagent for amines . This means that its primary targets are amine groups in various biochemical contexts.

Mode of Action

The compound interacts with its targets (amines) through the formation of charge-transfer complexes . This interaction results in changes in the fluorescence properties of the amines, which can be detected and measured.

Result of Action

The primary result of Sodium 9,10-Dimethoxyanthracene-2-sulfonate’s action is the formation of charge-transfer complexes with amines, leading to changes in their fluorescence properties . This allows for the detection and measurement of amines in various biochemical contexts.

Action Environment

The action, efficacy, and stability of Sodium 9,10-Dimethoxyanthracene-2-sulfonate can be influenced by various environmental factors. For instance, it is known to be hygroscopic and should be stored under an inert atmosphere . Its solubility in different solvents (slightly soluble in DMSO and very slightly soluble in methanol ) also suggests that the choice of solvent can significantly impact its action and efficacy.

生化分析

Biochemical Properties

Sodium 9,10-dimethoxyanthracene-2-sulfonate plays a crucial role in biochemical reactions, particularly in the detection and analysis of amines. It interacts with amine-containing compounds to form ion-pair complexes, which can be detected using fluorescence techniques. This interaction is highly specific and sensitive, making it a valuable tool in biochemical assays. The compound also interacts with enzymes and proteins that contain amine groups, facilitating the study of these biomolecules in various biochemical processes .

Cellular Effects

Sodium 9,10-dimethoxyanthracene-2-sulfonate has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with amine-containing signaling molecules. This interaction can alter gene expression and cellular metabolism, leading to changes in cell function. Studies have demonstrated that sodium 9,10-dimethoxyanthracene-2-sulfonate can modulate the activity of specific enzymes and proteins, thereby impacting cellular processes such as growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of sodium 9,10-dimethoxyanthracene-2-sulfonate involves its ability to form ion-pair complexes with amine-containing compounds. This interaction is facilitated by the sulfonate group, which binds to the amine group, resulting in a stable complex. This binding can inhibit or activate enzymes, depending on the nature of the interaction. Additionally, sodium 9,10-dimethoxyanthracene-2-sulfonate can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium 9,10-dimethoxyanthracene-2-sulfonate can change over time. The compound is relatively stable under inert conditions but can degrade when exposed to moisture or light. Long-term studies have shown that sodium 9,10-dimethoxyanthracene-2-sulfonate can have lasting effects on cellular function, particularly in in vitro studies. These effects include sustained changes in enzyme activity and gene expression, which can persist even after the compound is removed .

Dosage Effects in Animal Models

The effects of sodium 9,10-dimethoxyanthracene-2-sulfonate vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical processes by modulating enzyme activity and gene expression. At high doses, sodium 9,10-dimethoxyanthracene-2-sulfonate can exhibit toxic effects, including cellular damage and apoptosis. These threshold effects are important for determining the safe and effective use of the compound in research and therapeutic applications .

Metabolic Pathways

Sodium 9,10-dimethoxyanthracene-2-sulfonate is involved in various metabolic pathways, particularly those related to amine metabolism. It interacts with enzymes such as amine oxidases and transferases, influencing the metabolic flux and levels of metabolites. These interactions can alter the overall metabolic profile of cells and tissues, providing insights into the role of amines in biochemical processes .

Transport and Distribution

Within cells and tissues, sodium 9,10-dimethoxyanthracene-2-sulfonate is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of sodium 9,10-dimethoxyanthracene-2-sulfonate can affect its activity and function, influencing the outcomes of biochemical assays and experiments .

Subcellular Localization

The subcellular localization of sodium 9,10-dimethoxyanthracene-2-sulfonate is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific organelles, such as the nucleus, mitochondria, or lysosomes. The localization of sodium 9,10-dimethoxyanthracene-2-sulfonate can impact its activity, as it interacts with different biomolecules in various cellular compartments .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Sodium 9,10-dimethoxyanthracene-2-sulfonate can be achieved through sulfonation of 9,10-dimethoxyanthracene followed by neutralization with sodium hydroxide.", "Starting Materials": [ "9,10-dimethoxyanthracene", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "9,10-dimethoxyanthracene is dissolved in sulfuric acid and heated to 80-90°C.", "Concentrated sulfuric acid is added dropwise to the solution over a period of 2-3 hours.", "The reaction mixture is then heated to 120-130°C for 2-3 hours.", "The resulting product, 9,10-dimethoxyanthracene-2-sulfonic acid, is then neutralized with sodium hydroxide.", "Sodium hydroxide is added to the reaction mixture until the pH reaches 7-8.", "The resulting product, Sodium 9,10-dimethoxyanthracene-2-sulfonate, is then isolated by filtration and washed with water." ] } | |

CAS 编号 |

67580-39-6 |

分子式 |

C16H14NaO5S |

分子量 |

341.3 g/mol |

IUPAC 名称 |

sodium;9,10-dimethoxyanthracene-2-sulfonate |

InChI |

InChI=1S/C16H14O5S.Na/c1-20-15-11-5-3-4-6-12(11)16(21-2)14-9-10(22(17,18)19)7-8-13(14)15;/h3-9H,1-2H3,(H,17,18,19); |

InChI 键 |

GFXMPYKQSATRLI-UHFFFAOYSA-N |

SMILES |

COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)[O-].[Na+] |

规范 SMILES |

COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)O.[Na] |

其他 CAS 编号 |

67580-39-6 |

Pictograms |

Irritant |

相关CAS编号 |

52212-90-5 (Parent) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Sodium 9,10-dimethoxyanthracene-2-sulfonate facilitate the analysis of neuromuscular blocking agents?

A1: Sodium 9,10-dimethoxyanthracene-2-sulfonate plays a crucial role in the quantitative analysis of certain neuromuscular blocking agents like tubocurarine, gallamine, and decamethonium []. These drugs, extracted from biological samples using a picric acid ion-pairing method, can be quantified by forming ion pairs with Sodium 9,10-dimethoxyanthracene-2-sulfonate. These ion pairs are then analyzed using spectrophotofluorometry, enabling accurate quantification of the drugs in biological matrices.

Q2: How does the structure of Sodium 9,10-dimethoxyanthracene-2-sulfonate influence its interaction with perylenediimide stacks?

A2: Sodium 9,10-dimethoxyanthracene-2-sulfonate (DANS) interacts with self-assembled N,N'-di(2-(trimethylammoniumiodide)ethylene)perylenediimide (TAIPDI) stacks primarily through ionic interactions []. Unlike larger electron donors that engage in π-π stacking with TAIPDI, DANS, with its relatively small π-extent, embeds itself within the side chains of TAIPDI. This positioning affects the charge separation dynamics within the system, resulting in slower charge separation compared to donors with larger π-systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-[9-[4-[(2-Carboxycyclohexanecarbonyl)amino]phenyl]fluoren-9-yl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364842.png)

![4-{(2E)-2-[1-carbamothioyl-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}-2-hydroxybenzoic acid](/img/structure/B1364852.png)

![1-[(5-methylthiophen-2-yl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1364858.png)

![2-[[4-(dimethylsulfamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364860.png)

![2-[[[4-(4-Ethoxyanilino)-4-oxobutanoyl]amino]carbamoyl]benzoic acid](/img/structure/B1364866.png)

![1-[(3-bromophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1364869.png)